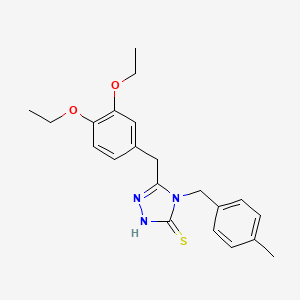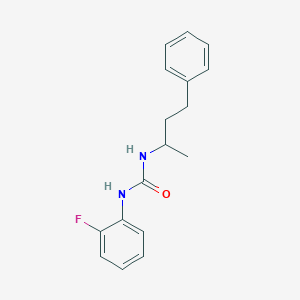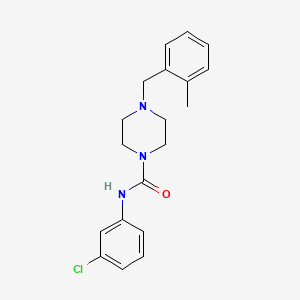![molecular formula C18H19F3N2S B4280997 N-(4-phenylbutyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4280997.png)
N-(4-phenylbutyl)-N'-[2-(trifluoromethyl)phenyl]thiourea
Overview
Description
N-(4-phenylbutyl)-N'-[2-(trifluoromethyl)phenyl]thiourea, also known as PBTU, is a thiourea derivative that has been widely used in scientific research. It is a potent inhibitor of several enzymes and has been studied for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of N-(4-phenylbutyl)-N'-[2-(trifluoromethyl)phenyl]thiourea is not fully understood, but it is believed to work by inhibiting the activity of various enzymes. For example, N-(4-phenylbutyl)-N'-[2-(trifluoromethyl)phenyl]thiourea inhibits carbonic anhydrase by binding to the zinc ion in the enzyme's active site. This inhibits the enzyme's ability to catalyze the conversion of carbon dioxide to bicarbonate, which is important for pH regulation in the body.
Biochemical and Physiological Effects:
N-(4-phenylbutyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has several biochemical and physiological effects, including the inhibition of enzyme activity and the potential anti-cancer and anti-hypertensive properties mentioned above. N-(4-phenylbutyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has also been shown to induce apoptosis, or programmed cell death, in several cancer cell lines. Additionally, N-(4-phenylbutyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has been shown to reduce oxidative stress in cells, which is important for maintaining cellular health.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-phenylbutyl)-N'-[2-(trifluoromethyl)phenyl]thiourea in lab experiments is its potent inhibitory activity against several enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of using N-(4-phenylbutyl)-N'-[2-(trifluoromethyl)phenyl]thiourea is its potential toxicity, as high doses of N-(4-phenylbutyl)-N'-[2-(trifluoromethyl)phenyl]thiourea have been shown to be toxic to cells in some studies.
Future Directions
There are several future directions for research on N-(4-phenylbutyl)-N'-[2-(trifluoromethyl)phenyl]thiourea. One area of interest is its potential use in treating cancer, as it has been shown to inhibit the growth of several cancer cell lines. Another area of interest is its potential use in treating hypertension, as it has been shown to inhibit the activity of angiotensin-converting enzyme. Additionally, further research is needed to fully understand the mechanism of action of N-(4-phenylbutyl)-N'-[2-(trifluoromethyl)phenyl]thiourea and its potential side effects.
Scientific Research Applications
N-(4-phenylbutyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes, including carbonic anhydrase, urease, and thioredoxin reductase. N-(4-phenylbutyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of several cancer cell lines. Additionally, N-(4-phenylbutyl)-N'-[2-(trifluoromethyl)phenyl]thiourea has been studied for its potential use in treating hypertension, as it has been shown to inhibit the activity of angiotensin-converting enzyme.
properties
IUPAC Name |
1-(4-phenylbutyl)-3-[2-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2S/c19-18(20,21)15-11-4-5-12-16(15)23-17(24)22-13-7-6-10-14-8-2-1-3-9-14/h1-5,8-9,11-12H,6-7,10,13H2,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLHKGWZLPACGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNC(=S)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{5-[(4-propylphenoxy)methyl]-2-furyl}-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4280921.png)
![4-(2-methoxyphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4280923.png)


![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B4280953.png)
![tert-butyl 4-[(4-propylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4280958.png)


![ethyl 2-({[(4-{[(3,4-dichlorophenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4280976.png)
![3-[(3-isoxazolylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4280978.png)

![N-benzyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4281002.png)

![2-[(5-{2-[(3,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-methoxybenzyl)oxy]benzamide](/img/structure/B4281015.png)